molecular formula C7H5BrF3N B6231076 2-bromo-6-(2,2,2-trifluoroethyl)pyridine CAS No. 1393570-50-7

2-bromo-6-(2,2,2-trifluoroethyl)pyridine

Cat. No. B6231076
CAS RN: 1393570-50-7
M. Wt: 240
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds like “2-Bromo-6-methylpyridine” involves heating “2-chloro-6-methylpyridine” with bromotrimethylsilane . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like “2-Bromopyridine” include Negishi cross-coupling reaction with aryl halides catalyzed by palladium and the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .

Safety and Hazards

The safety data sheet for a similar compound, “2-Bromo-6-(trifluoromethyl)pyridine”, indicates that it causes skin, eye, and respiratory tract irritation. It is harmful if swallowed, inhaled, or absorbed through the skin .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-6-(2,2,2-trifluoroethyl)pyridine can be achieved through a two-step process involving the bromination of 2-(2,2,2-trifluoroethyl)pyridine followed by a substitution reaction with sodium bromide.", "Starting Materials": [ "2-(2,2,2-trifluoroethyl)pyridine", "Bromine", "Sodium hydroxide", "Sodium bromide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Bromination of 2-(2,2,2-trifluoroethyl)pyridine", "In a round-bottom flask, add 2-(2,2,2-trifluoroethyl)pyridine (1.0 g, 6.4 mmol) and acetic acid (10 mL).", "Slowly add bromine (1.2 mL, 23.8 mmol) dropwise with stirring at room temperature.", "After the addition is complete, stir the reaction mixture for an additional 2 hours.", "Quench the reaction by adding water (20 mL) and stirring for 10 minutes.", "Extract the organic layer with dichloromethane (3 x 20 mL).", "Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 2: Substitution reaction with sodium bromide", "In a round-bottom flask, add the crude product from step 1 and sodium bromide (1.5 g, 16.0 mmol).", "Dissolve the mixture in water (10 mL) and add sodium hydroxide (1.0 g, 25.0 mmol) with stirring.", "Heat the reaction mixture to reflux for 2 hours.", "Cool the reaction mixture to room temperature and extract the organic layer with dichloromethane (3 x 20 mL).", "Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, 2-bromo-6-(2,2,2-trifluoroethyl)pyridine." ] }

CAS RN

1393570-50-7

Molecular Formula

C7H5BrF3N

Molecular Weight

240

Purity

95

Origin of Product

United States

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